molecular formula C23H22O2 B12801245 5-tert-Butyl-2,2-diphenyl-2H-1,3-benzodioxole CAS No. 7461-73-6

5-tert-Butyl-2,2-diphenyl-2H-1,3-benzodioxole

Katalognummer: B12801245
CAS-Nummer: 7461-73-6
Molekulargewicht: 330.4 g/mol
InChI-Schlüssel: FKNSZGAWVFXWIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 403631 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often studied for its role in biological and chemical processes, making it a valuable subject for research in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

The synthesis of NSC 403631 involves several steps, each requiring specific reagents and conditions. The synthetic routes typically include:

    Initial Reaction: The starting materials undergo a series of reactions, often involving catalysts and specific solvents to facilitate the process.

    Intermediate Formation: The intermediate compounds are formed through controlled reactions, which may include heating, cooling, or maintaining specific pH levels.

    Final Synthesis: The final compound, NSC 403631, is obtained through purification processes such as crystallization or chromatography to ensure the desired purity and yield.

Industrial production methods for NSC 403631 are optimized for large-scale synthesis, focusing on cost-effectiveness and efficiency. These methods often involve automated systems and continuous flow processes to maintain consistent quality and output.

Analyse Chemischer Reaktionen

NSC 403631 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: NSC 403631 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include specific temperatures, pressures, and solvents to ensure the desired reaction pathway and product formation. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of NSC 403631 with modified functional groups.

Wissenschaftliche Forschungsanwendungen

NSC 403631 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.

    Biology: The compound is studied for its effects on cellular processes and its potential as a tool for understanding biological mechanisms.

    Medicine: NSC 403631 is investigated for its therapeutic potential, including its role in drug development and disease treatment.

    Industry: The compound is used in the production of specialized materials and as a component in various industrial processes.

Wirkmechanismus

The mechanism of action of NSC 403631 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. These interactions can result in various biological effects, depending on the specific targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

NSC 403631 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    NSC 123456: This compound shares some structural similarities with NSC 403631 but differs in its functional groups and reactivity.

    NSC 789012: Another related compound, NSC 789012, has different applications and mechanisms of action compared to NSC 403631.

The uniqueness of NSC 403631 lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications in scientific research and industry.

Eigenschaften

CAS-Nummer

7461-73-6

Molekularformel

C23H22O2

Molekulargewicht

330.4 g/mol

IUPAC-Name

5-tert-butyl-2,2-diphenyl-1,3-benzodioxole

InChI

InChI=1S/C23H22O2/c1-22(2,3)19-14-15-20-21(16-19)25-23(24-20,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-16H,1-3H3

InChI-Schlüssel

FKNSZGAWVFXWIB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(O2)(C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.